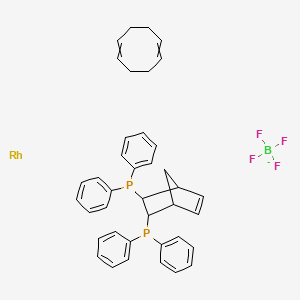

(R,R)-NORPHOS-Rh

Description

Properties

CAS No. |

521272-85-5 |

|---|---|

Molecular Formula |

C39H40BF4P2Rh- |

Molecular Weight |

760.4 g/mol |

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;(3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl)-diphenylphosphane;rhodium;tetrafluoroborate |

InChI |

InChI=1S/C31H28P2.C8H12.BF4.Rh/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-22,24-25,30-31H,23H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |

InChI Key |

DPXNIIPVFLWYAU-ONEVTFJLSA-N |

SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |

Isomeric SMILES |

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1C2C(C(C1C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |

Origin of Product |

United States |

Foundational & Exploratory

(R,R)-NORPHOS-Rh Catalyst: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the (R,R)-NORPHOS-Rh catalyst, a highly effective catalyst for asymmetric hydrogenation reactions. The information compiled herein is based on established methodologies for similar chiral diphosphine-rhodium complexes and available data on the performance of NORPHOS-based catalysts.

Synthesis of the this compound Catalyst

The synthesis of the this compound catalyst is a two-stage process: first, the synthesis of the chiral ligand, (R,R)-NORPHOS, followed by its coordination to a rhodium metal center.

Synthesis of the (R,R)-NORPHOS Ligand

The synthesis of the enantiomerically pure (R,R)-NORPHOS ligand is a well-established multi-step process. A general outline of the synthesis is presented below. The key steps involve a Diels-Alder reaction to create the bicyclic backbone, followed by resolution of the enantiomers and reduction of the phosphine oxides.

Experimental Protocol: Synthesis of (R,R)-NORPHOS

A detailed experimental protocol for the synthesis of (R,R)-NORPHOS can be adapted from established literature procedures for similar bisphosphine ligands. The following is a generalized procedure:

-

Diels-Alder Reaction: trans-1,2-Bis(diphenylphosphinoyl)ethylene is reacted with cyclopentadiene in a suitable solvent (e.g., toluene) at elevated temperature to yield the racemic NORPHOS oxide.

-

Enantiomeric Resolution: The racemic NORPHOS oxide is resolved into its enantiomers using a chiral resolving agent, such as a chiral acid or base, through fractional crystallization.

-

Reduction: The enantiomerically pure (R,R)-NORPHOS oxide is then reduced to the corresponding (R,R)-NORPHOS ligand. A common reducing agent for this transformation is trichlorosilane (HSiCl₃) in the presence of a tertiary amine (e.g., triethylamine).

Synthesis of the this compound Catalyst

The active catalyst is typically a cationic rhodium(I) complex where the (R,R)-NORPHOS ligand is chelated to the metal center, often with a diene ligand such as 1,5-cyclooctadiene (COD) or norbornadiene (NBD).

Experimental Protocol: Synthesis of [Rh((R,R)-NORPHOS)(COD)]BF₄

This protocol is based on general procedures for the synthesis of similar rhodium-diphosphine complexes.

-

Preparation of the Rhodium Precursor: A suitable rhodium precursor, such as bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄), is either purchased or synthesized according to literature procedures.

-

Reaction: Under an inert atmosphere (e.g., argon or nitrogen), a solution of the (R,R)-NORPHOS ligand in a degassed solvent (e.g., dichloromethane or THF) is added to a solution or suspension of the rhodium precursor in the same solvent.

-

Isolation: The reaction mixture is stirred at room temperature until the reaction is complete. The product, [Rh((R,R)-NORPHOS)(COD)]BF₄, is then isolated by precipitation with a non-polar solvent (e.g., diethyl ether or pentane), followed by filtration, washing, and drying under vacuum.

Characterization of the this compound Catalyst

The synthesized catalyst is characterized using a variety of spectroscopic and analytical techniques to confirm its structure and purity.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for a typical this compound complex. Note that specific values can vary depending on the diene ligand and the counter-ion.

| Technique | Parameter | Expected Value/Observation |

| ³¹P NMR | Chemical Shift (δ) | Doublet, typically in the range of 20-60 ppm |

| ¹J(Rh-P) Coupling Constant | ~150-160 Hz | |

| ¹H NMR | Complex multiplet pattern consistent with the ligand framework and the coordinated diene. | |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the NORPHOS and diene ligands. | |

| X-ray Crystallography | Coordination Geometry | Typically a square planar geometry around the Rh(I) center. |

| Key Bond Lengths | Rh-P bond lengths are expected to be in the range of 2.2-2.4 Å. | |

| Mass Spectrometry | Molecular Ion Peak | Corresponds to the cationic fragment [Rh((R,R)-NORPHOS)(diene)]⁺. |

| Elemental Analysis | C, H, N, P, Rh | Experimental values should be within ±0.4% of the calculated values. |

Catalytic Performance in Asymmetric Hydrogenation

The this compound catalyst is renowned for its high efficiency and enantioselectivity in the asymmetric hydrogenation of prochiral olefins, particularly in the synthesis of chiral amino acids and other valuable building blocks.

Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation involves the coordination of the olefin to the rhodium center, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the hydrogenated product and regenerate the catalyst.

Performance Data

The following table summarizes typical performance data for the this compound catalyst in the asymmetric hydrogenation of a standard substrate, methyl (Z)-α-acetamidocinnamate. These values are representative and can vary based on reaction conditions.

| Substrate | Product | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |

| Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | >95% | High | High |

| Itaconic Acid Derivatives | Chiral Succinic Acid Derivatives | High | High | High |

| Enamides | Chiral Amines | High | High | High |

Note: While the high performance of NORPHOS-based catalysts is well-documented, specific and comprehensive quantitative data (TON, TOF) under standardized conditions can be sparse in publicly available literature. The values presented are indicative of the catalyst's capabilities.

Conclusion

The this compound catalyst is a powerful tool for asymmetric synthesis, offering high enantioselectivities and catalytic activities. Its synthesis, while multi-step, is well-established, and its characterization can be readily achieved through standard analytical techniques. For researchers and professionals in drug development and fine chemical synthesis, the this compound catalyst represents a reliable and efficient option for the production of chiral molecules. Further optimization of reaction conditions can lead to even higher performance, making it a valuable asset in the catalytic toolbox.

Unveiling the Precision of (R,R)-NORPHOS-Rh Catalysts: A Deep Dive into the Mechanism of Action

For researchers, scientists, and drug development professionals, understanding the intricate workings of chiral catalysts is paramount for the rational design of efficient and highly selective chemical transformations. This technical guide provides an in-depth exploration of the mechanism of action of rhodium catalysts bearing the (R,R)-NORPHOS ligand, a prominent member of the chiral bisphosphine ligand family, widely employed in asymmetric hydrogenation reactions.

The enantioselective hydrogenation of prochiral olefins, a cornerstone of modern synthetic chemistry, heavily relies on the sophisticated interplay between a metallic center and a chiral ligand. The (R,R)-NORPHOS-Rh catalytic system has emerged as a powerful tool for the stereoselective synthesis of a wide range of chiral molecules, including valuable pharmaceutical intermediates. This guide will dissect the catalytic cycle, present key quantitative data, detail experimental methodologies, and visualize the underlying mechanistic pathways.

The Catalytic Cycle: A Step-by-Step Breakdown

The generally accepted mechanism for asymmetric hydrogenation catalyzed by rhodium-diphosphine complexes, often referred to as the "unsaturated pathway," provides a fundamental framework for understanding the action of this compound catalysts. This cycle involves the coordination of the olefinic substrate to the rhodium center, followed by the oxidative addition of dihydrogen, migratory insertion, and finally, reductive elimination to yield the saturated product and regenerate the active catalyst.

The chirality of the (R,R)-NORPHOS ligand plays a crucial role in differentiating the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer. The rigid bicyclic backbone of the NORPHOS ligand creates a well-defined chiral pocket around the rhodium center, effectively controlling the trajectory of the incoming substrate and the subsequent stereochemical outcome of the hydrogenation.

Figure 1: A simplified representation of the unsaturated pathway for this compound catalyzed asymmetric hydrogenation.

Quantitative Performance Data

The efficacy of a chiral catalyst is quantified by its ability to achieve high enantioselectivity (ee) and turnover numbers (TON) for a range of substrates. Below is a summary of the performance of this compound catalysts in the asymmetric hydrogenation of benchmark substrates.

| Substrate | Product | Enantiomeric Excess (ee) (%) | Conditions |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >99 | H₂ (1 atm), MeOH, 25 °C |

| Itaconic acid | (R)-Methylsuccinic acid | 95 | H₂ (50 atm), MeOH, 25 °C |

Table 1: Enantioselectivity of this compound catalyzed asymmetric hydrogenation of selected substrates.

Experimental Protocols: A Practical Guide

Reproducibility is a cornerstone of scientific research. This section provides a detailed methodology for a typical asymmetric hydrogenation reaction using an this compound catalyst.

Preparation of the Catalyst Precursor:

The active catalyst is typically generated in situ from a rhodium precursor and the (R,R)-NORPHOS ligand. A common precursor is [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene).

-

In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 eq) and (R,R)-NORPHOS (1.1 eq).

-

Degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the [Rh((R,R)-NORPHOS)(COD)]BF₄ complex.

General Procedure for Asymmetric Hydrogenation:

-

The substrate (e.g., methyl (Z)-α-acetamidocinnamate) is dissolved in a degassed solvent (e.g., methanol) in a separate Schlenk flask.

-

The solution of the catalyst precursor is added to the substrate solution via cannula transfer.

-

The reaction flask is connected to a hydrogen source, and the system is purged with hydrogen gas.

-

The reaction is stirred under a positive pressure of hydrogen (typically 1-50 atm) at a controlled temperature (e.g., 25 °C).

-

Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC, or HPLC).

-

Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Figure 2: A typical experimental workflow for asymmetric hydrogenation using an this compound catalyst.

Mechanistic Insights from Spectroscopic and Computational Studies

While the general catalytic cycle provides a solid foundation, a deeper understanding of the mechanism requires the characterization of key intermediates and transition states. NMR spectroscopy and Density Functional Theory (DFT) calculations have proven to be invaluable tools in this regard.

NMR Spectroscopic Studies:

In situ NMR studies allow for the direct observation of catalyst-substrate adducts and, in some cases, dihydride intermediates. For related rhodium-bisphosphine systems, ³¹P NMR spectroscopy is particularly informative, as the chemical shifts and coupling constants of the phosphorus nuclei are sensitive to the coordination environment of the rhodium center. These studies can help to elucidate the preferred binding mode of the substrate and provide evidence for the formation of diastereomeric intermediates, which ultimately dictates the enantioselectivity of the reaction.

Computational Studies:

DFT calculations provide a theoretical framework for mapping the potential energy surface of the catalytic cycle. By calculating the energies of intermediates and transition states, it is possible to identify the rate-determining and enantio-determining steps of the reaction. These calculations can also shed light on the non-covalent interactions between the chiral ligand and the substrate that are responsible for stereochemical induction. For this compound systems, computational models can help to rationalize the high enantioselectivities observed experimentally by quantifying the energy difference between the diastereomeric transition states leading to the (R) and (S) products.

Figure 3: Logical relationship illustrating how the chiral ligand influences the final product's enantiomeric ratio through the formation of diastereomeric intermediates and transition states.

The Discovery and Enduring Legacy of NORPHOS Ligands in Asymmetric Catalysis

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of chiral phosphine ligands has been a pivotal driver of innovation, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Among the pantheon of these influential ligands, NORPHOS holds a significant place. This technical guide delves into the discovery, history, synthesis, and application of NORPHOS, providing researchers, scientists, and drug development professionals with a comprehensive resource on this important catalytic tool.

A Historical Perspective: The Genesis of a C₂-Symmetric Ligand

The story of NORPHOS begins in the early 1980s, a period of burgeoning interest in chiral phosphine ligands for asymmetric hydrogenation. Building on the foundational work of pioneers like Henri B. Kagan, who introduced the concept of C₂-symmetric ligands with DIOP, the field was ripe for the development of new structural motifs that could impart high levels of stereocontrol.

In 1981, a seminal paper by Evan P. Kyba, Raymond E. Davis, Pedro N. Juri, and Kathleen R. Shirley from the University of Texas at Austin was published in Inorganic Chemistry, detailing the synthesis and characterization of a novel chiral diphosphine ligand they named NORPHOS.[1] The full name of the ligand is (2R,3R)-(-)- or (2S,3S)-(+)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene. This rigid, bicyclic structure was a departure from the more flexible backbones of many existing ligands and was designed to create a well-defined and sterically demanding chiral environment around a metal center.

The development of NORPHOS was a significant step forward in the rational design of chiral ligands, demonstrating that rigid, conformationally constrained backbones could lead to high enantioselectivities in catalytic reactions.

The Synthesis of NORPHOS: A Step-by-Step Protocol

The synthesis of enantiomerically pure NORPHOS is a multi-step process that involves the formation of a racemic phosphine oxide precursor, followed by classical resolution and subsequent reduction to the desired phosphine ligand. The following is a detailed experimental protocol based on the originally reported methodology and subsequent refinements.

Synthesis of Racemic 2,3-Bis(diphenylphosphoryl)bicyclo[2.2.1]hept-5-ene (rac-NORPHOS-dioxide)

The synthesis commences with a Diels-Alder reaction between cyclopentadiene and (E)-1,2-bis(diphenylphosphoryl)ethene.

Experimental Protocol:

-

Preparation of (E)-1,2-bis(diphenylphosphoryl)ethene: This dienophile can be prepared by the oxidation of (E)-1,2-bis(diphenylphosphino)ethene with an oxidizing agent such as hydrogen peroxide.

-

Diels-Alder Reaction:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (E)-1,2-bis(diphenylphosphoryl)ethene in a suitable solvent such as toluene or xylene.

-

Add a freshly cracked cyclopentadiene (prepared by the retro-Diels-Alder reaction of dicyclopentadiene). An excess of cyclopentadiene is typically used.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product, rac-NORPHOS-dioxide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).

-

Resolution of rac-NORPHOS-dioxide

The separation of the enantiomers of NORPHOS-dioxide is achieved through the formation of diastereomeric complexes with a chiral resolving agent, typically O,O'-dibenzoyltartaric acid.

Experimental Protocol:

-

Dissolve rac-NORPHOS-dioxide in a hot solvent mixture, such as acetone or ethanol.

-

In a separate flask, dissolve an equimolar amount of the resolving agent (e.g., (+)-O,O'-dibenzoyltartaric acid) in the same solvent.

-

Slowly add the solution of the resolving agent to the solution of the racemic phosphine oxide.

-

Allow the mixture to cool slowly to room temperature, which should induce the crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

The enantiomerically enriched NORPHOS-dioxide can be liberated from the diastereomeric salt by treatment with a base (e.g., aqueous sodium hydroxide solution) followed by extraction with an organic solvent.

-

The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent.

Reduction of Enantiopure NORPHOS-dioxide to NORPHOS

The final step is the reduction of the phosphine oxide to the corresponding phosphine. Trichlorosilane (HSiCl₃) is a commonly used reducing agent for this transformation.

Experimental Protocol:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enantiomerically pure NORPHOS-dioxide in a dry, aprotic solvent such as toluene or dichloromethane.

-

Add a tertiary amine, such as triethylamine, to the solution.

-

Cool the mixture in an ice bath and slowly add trichlorosilane.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by ³¹P NMR spectroscopy.

-

After the reaction is complete, cool the mixture and carefully quench the excess trichlorosilane by the slow addition of an aqueous base solution (e.g., 20% NaOH) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude NORPHOS ligand.

-

The enantiomerically pure NORPHOS can be further purified by recrystallization from a suitable solvent like ethanol.

Performance in Asymmetric Catalysis: A Quantitative Overview

NORPHOS has proven to be a highly effective ligand in a variety of asymmetric catalytic reactions, most notably in the rhodium-catalyzed hydrogenation of prochiral olefins. The following table summarizes the performance of NORPHOS in the asymmetric hydrogenation of several benchmark substrates.

| Substrate | Catalyst System | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(NORPHOS)]BF₄ | Methanol | 1 | 25 | >95 | 96 (R) |

| Ethyl (Z)-α-acetamidocinnamate | [Rh(COD)(NORPHOS)]BF₄ | Ethanol | 1 | 25 | >95 | 97 (R) |

| (Z)-α-Acetamidocinnamic acid | [Rh(COD)(NORPHOS)]BF₄ | Methanol | 1 | 25 | >95 | 95 (R) |

| Dimethyl itaconate | [Rh(COD)(NORPHOS)]BF₄ | Methanol | 50 | 25 | 100 | 91 (S) |

| Methyl 2-acetamidoacrylate | [Rh(COD)(NORPHOS)]BF₄ | Methanol | 1 | 25 | 100 | 88 (R) |

Visualizing the Process: Diagrams and Workflows

To better understand the application and mechanism of NORPHOS in asymmetric catalysis, the following diagrams illustrate the general experimental workflow and the underlying principle of chirality transfer.

References

A Technical Guide to the Spectroscopic Characterization of (R,R)-NORPHOS-Rh Complexes

For Researchers, Scientists, and Drug Development Professionals

The representative complex for which the data is presented is [(R,R)-NORPHOS]Rh(1,5-cyclooctadiene)]BF₄ , a common precursor in asymmetric catalysis.

Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the representative (R,R)-NORPHOS-Rh complex.

Table 1: Representative ¹H and ¹³C NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenyl (Ar-H) | 7.0 - 8.0 (m) | 128.0 - 135.0 (m) |

| Olefinic (COD) | 4.5 - 5.5 (br m) | 95.0 - 100.0 (d) |

| Aliphatic (COD) | 2.0 - 2.8 (m) | 30.0 - 35.0 (s) |

| NORPHOS Backbone | 1.0 - 3.5 (m) | 25.0 - 55.0 (m) |

Table 2: Representative ³¹P NMR Data

| Parameter | Value |

| Chemical Shift (δ) | 25 - 35 ppm (d) |

| Coupling Constant (¹JRh-P) | 140 - 150 Hz |

Table 3: Representative Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Frequency (cm⁻¹) |

| C-H (aromatic) | 3050 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C (aromatic) | 1430 - 1600 |

| C=C (olefinic) | ~1640 |

| P-C (aromatic) | ~1090 |

| BF₄⁻ Counter-ion | ~1050 (strong, broad) |

Table 4: Representative Mass Spectrometry (MS) Data

| Ion | m/z (calculated) | Technique |

| [M - BF₄]⁺ | ~677.2 | ESI-MS, FAB-MS |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the this compound complex is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, acetone-d₆). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR: Standard single-pulse experiment.

-

¹³C{¹H} NMR: Proton-decoupled experiment.

-

³¹P{¹H} NMR: Proton-decoupled experiment, referenced to external 85% H₃PO₄.

2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr pellet): A small amount of the complex is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Thin Film: A solution of the complex in a volatile solvent (e.g., dichloromethane) is cast onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

-

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

2.3. Mass Spectrometry (MS)

-

Instrumentation: An electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometer.

-

Sample Preparation:

-

ESI-MS: A dilute solution of the complex is prepared in a suitable solvent (e.g., acetonitrile, methanol) and introduced into the ion source.

-

FAB-MS: The complex is mixed with a suitable matrix (e.g., 3-nitrobenzyl alcohol) on a target, which is then inserted into the ion source.

-

-

Data Acquisition: The mass spectrum is acquired in the positive ion mode.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound complex.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Navigating the Challenges of (R,R)-NORPHOS-Rh Complexes: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

(R,R)-NORPHOS, a prominent chiral bisphosphine ligand, forms rhodium complexes that are pivotal catalysts in asymmetric synthesis, a cornerstone of modern drug development. However, the practical application of these catalysts is often hampered by a lack of comprehensive data regarding their solubility and stability. This technical guide addresses this critical knowledge gap by providing a framework for understanding and evaluating these essential properties. While specific quantitative data for (R,R)-NORPHOS-Rh complexes is not extensively available in public literature, this document outlines the expected behavior based on analogous chiral diphosphine-rhodium systems and details the experimental protocols necessary to generate this crucial data in a research setting.

Section 1: Solubility Profile of this compound Complexes

The solubility of a catalyst is a critical parameter for reaction setup, optimization, and purification. Based on the behavior of similar chiral phosphine-rhodium complexes, a general solubility profile can be anticipated. These complexes are typically soluble in a range of common organic solvents.

Table 1: Anticipated Solubility of this compound Complexes in Common Organic Solvents

| Solvent Family | Specific Solvents | Expected Solubility | Notes |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Often used for reaction setup and NMR analysis. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | Common reaction solvents for catalysis. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Solubility may decrease in more polar ethers. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Variable | May coordinate with the metal center, affecting stability.[1][2] |

| Alcohols | Methanol, Ethanol | Low to Moderate | Can act as protic sources and may affect complex stability. |

| Alkanes | Hexane, Pentane | Low | Often used as anti-solvents for crystallization/precipitation. |

Experimental Protocol for Determining Solubility

A standardized approach to quantitatively determine the solubility of this compound complexes is crucial for reproducible research. The following protocol outlines a common method.

Protocol 1: Gravimetric Determination of Solubility

-

Preparation of Saturated Solution:

-

Add an excess of the this compound complex to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer is recommended.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed for at least 2 hours to let undissolved solids settle.

-

Carefully withdraw a known volume of the supernatant using a volumetric pipette fitted with a filter (e.g., a syringe filter) to avoid transferring any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, dry vial.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight of the dissolved complex is achieved.

-

Weigh the vial containing the dried complex.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved complex by subtracting the initial vial weight.

-

Solubility is then expressed as mass per volume (e.g., g/L) or moles per volume (mol/L).

-

For a more rapid, albeit potentially less precise, assessment, spectroscopic methods like UV-Vis or NMR spectroscopy can be employed by creating a calibration curve with solutions of known concentrations[3].

Workflow for Solubility Determination

Caption: A generalized workflow for the gravimetric determination of solubility.

Section 2: Stability of this compound Complexes

The stability of a catalyst directly impacts its shelf-life, handling requirements, and performance in catalytic reactions. Key factors influencing the stability of this compound complexes include temperature, oxygen, and the chemical environment (e.g., solvent, pH).

Thermal Stability

Organometallic complexes can be susceptible to thermal decomposition. The stability of rhodium-phosphine complexes is often dependent on the nature of the ligands and the metal's oxidation state.

Table 2: Factors Influencing Thermal Stability and Recommended Assessment

| Factor | Potential Effect | Recommended Assessment Protocol |

| Temperature | Decomposition, ligand dissociation, or racemization. | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), variable-temperature NMR. |

| Atmosphere | Inert (e.g., N₂, Ar) vs. Air (oxidative degradation). | Stability studies under both inert and air atmospheres. |

| Physical State | Solid-state vs. in solution. | Comparative stability studies in both states. |

Oxidative Stability

Many phosphine ligands and their metal complexes are sensitive to oxidation, particularly when in solution and exposed to air. This can lead to the formation of phosphine oxides and catalytically inactive rhodium species. For this reason, the manipulation of these complexes often requires the use of Schlenk techniques or a glovebox to maintain an inert atmosphere[4].

Stability in Solution

The choice of solvent can significantly impact the stability of rhodium complexes. Coordinating solvents may displace the phosphine ligand, and protic solvents could lead to decomposition pathways[2]. The stability of related chiral Rh(III) complexes has been shown to be significantly lower in ethanol compared to acetonitrile[1].

Experimental Protocol for Assessing Stability

A systematic approach is required to evaluate the stability of this compound complexes under various conditions. NMR spectroscopy is a powerful, non-destructive technique for this purpose.

Protocol 2: NMR-Based Stability Assessment

-

Sample Preparation:

-

Prepare a solution of the this compound complex of known concentration in a deuterated solvent within an NMR tube.

-

Include an internal standard (e.g., ferrocene or mesitylene) with a known concentration for quantitative analysis.

-

Prepare multiple identical samples for testing under different conditions (e.g., temperature, exposure to air/light).

-

-

Initial Characterization:

-

Acquire initial ¹H and ³¹P NMR spectra at time t=0. The ³¹P NMR spectrum is particularly useful for observing changes in the phosphorus environment of the NORPHOS ligand[4].

-

-

Stress Conditions and Monitoring:

-

Store the NMR tubes under the desired stress conditions (e.g., elevated temperature in a thermostated bath, exposure to ambient light, or with the tube unsealed to allow air exposure).

-

Acquire NMR spectra at regular time intervals (e.g., every few hours or days, depending on the expected rate of decomposition).

-

-

Data Analysis:

-

Monitor the spectra for the appearance of new signals, which may indicate decomposition products (e.g., free ligand, phosphine oxide, or new rhodium species).

-

Quantify the decrease in the concentration of the starting complex over time by integrating its signals relative to the internal standard.

-

This data can be used to determine the rate of decomposition and the half-life of the complex under the tested conditions.

-

Logical Flow for Stability Assessment

Caption: A logical workflow for assessing the stability of a complex using NMR spectroscopy.

Conclusion

While a comprehensive, publicly available dataset on the solubility and stability of this compound complexes remains elusive, this guide provides researchers and drug development professionals with a robust framework for understanding and evaluating these critical parameters. By anticipating the general behavior based on analogous compounds and implementing the detailed experimental protocols provided, scientists can generate the necessary data to effectively handle, store, and utilize these valuable catalysts in their synthetic endeavors. The systematic evaluation of solubility and stability is an indispensable step in the development of reliable and scalable catalytic processes.

References

The Coordination Chemistry of NORPHOS with Rhodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry of the chiral diphosphine ligand NORPHOS with rhodium. It covers the synthesis, structure, spectroscopic characterization, and catalytic applications of Rh-NORPHOS complexes, with a focus on their role in asymmetric hydrogenation.

Introduction to Rhodium-NORPHOS Complexes

NORPHOS, or (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene, is a C₂-symmetric chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. When coordinated to a rhodium(I) center, NORPHOS forms stable, well-defined complexes that are highly effective precatalysts for a variety of transformations, most notably the asymmetric hydrogenation of prochiral olefins. The rigid bicyclic backbone of NORPHOS imparts a specific geometry and chirality to the metal's coordination sphere, which is crucial for achieving high levels of enantioselectivity.

The most common Rh-NORPHOS precatalysts are cationic Rh(I) complexes of the type [Rh(NORPHOS)(diene)]⁺, where the diene is typically 1,5-cyclooctadiene (COD) or norbornadiene (NBD). These complexes are readily synthesized and can be activated under catalytic conditions to generate the active hydrogenating species.

Synthesis of Rhodium-NORPHOS Precatalysts

The synthesis of cationic rhodium(I)-NORPHOS-diene complexes is typically achieved through one of two primary routes: the reaction of a rhodium-diene precursor with the NORPHOS ligand or the displacement of a more labile ligand.

Experimental Protocol: Synthesis of [Rh(NORPHOS)(COD)]BF₄

This protocol is adapted from standard procedures for the synthesis of similar cationic rhodium-diphosphine complexes.

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

(2R,3R)-(-)-NORPHOS

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of (2R,3R)-(-)-NORPHOS in anhydrous THF.

-

In a separate Schlenk flask, dissolve one equivalent of [Rh(COD)₂]BF₄ in anhydrous THF.

-

Slowly add the rhodium precursor solution to the NORPHOS solution with continuous stirring at room temperature.

-

A color change to orange or deep red is typically observed upon complex formation.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

To precipitate the product, slowly add anhydrous diethyl ether to the reaction mixture until a solid forms.

-

Isolate the solid product by filtration under inert atmosphere, wash with several portions of diethyl ether, and dry under vacuum.

-

The resulting orange crystalline solid is [Rh(NORPHOS)(COD)]BF₄. The product should be stored under an inert atmosphere.

Workflow for [Rh(NORPHOS)(COD)]BF₄ Synthesis

Structural and Spectroscopic Characterization

The coordination of NORPHOS to a rhodium(I) center results in a square-planar geometry, with the two phosphorus atoms of the ligand and the two double bonds of the diene occupying the four coordination sites.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information. Studies on a [Rh(NORPHOS)(diene)]⁺ complex revealed significant steric strain imposed by the chelation of the rigid NORPHOS ligand.[1] The bicyclo[2.2.1]heptene backbone of the ligand undergoes considerable distortion to accommodate the bite angle required for coordination to the rhodium center.[1] The largest distortion is observed in the P-C-C-P dihedral angle, which changes dramatically from its value in the free ligand.[1]

| Parameter | Value for a [Rh(NORPHOS)(diene)]⁺ Complex |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 15.765 (8) |

| b (Å) | 20.482 (9) |

| c (Å) | 11.317 (4) |

| Z | 4 |

| Table 1: Representative crystallographic data for a rhodium-NORPHOS complex, collected at -100 °C.[1] |

NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing Rh-NORPHOS complexes in solution. Due to the coupling between the phosphorus nuclei and the ¹⁰³Rh nucleus (I=1/2, 100% abundance), the proton-decoupled ³¹P NMR spectrum typically shows a doublet, confirming the coordination of the phosphine to the rhodium center.

| Complex Type | Typical ³¹P Chemical Shift (δ, ppm) | Typical ¹J(Rh-P) Coupling Constant (Hz) |

| [Rh(diphosphine)(COD)]⁺ | 50 - 77 | 148 - 151 |

| [Rh(diphosphine)(NBD)]⁺ | 26 - 76 | 145 - 158 |

| Table 2: Typical ³¹P NMR parameters for related cationic Rh(I)-diphosphine-diene complexes, providing a comparative range for Rh-NORPHOS systems.[2] |

Catalytic Applications in Asymmetric Hydrogenation

Rh-NORPHOS complexes are highly effective precatalysts for the asymmetric hydrogenation of prochiral olefins, particularly for the synthesis of chiral amino acids and other valuable enantiopure compounds.

Mechanism and Ligand Transformation

A crucial aspect of the catalytic cycle involving Rh-NORPHOS is the in-situ transformation of the ligand itself. Under hydrogenation conditions (i.e., upon activation with H₂), the double bond within the bicyclo[2.2.1]heptene backbone of the NORPHOS ligand is reduced.[1][3] This converts NORPHOS into its saturated analogue, reNORPHOS ((2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]heptane). Therefore, the catalytically active species is actually a Rh-reNORPHOS complex, regardless of whether the starting precatalyst contains NORPHOS or reNORPHOS.[1][3]

The generally accepted mechanism for asymmetric hydrogenation with such cationic rhodium-diphosphine complexes proceeds through a series of steps involving oxidative addition of hydrogen, substrate coordination, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst.

Catalytic Cycle for Rh-NORPHOS Mediated Asymmetric Hydrogenation

Catalytic Performance

Rhodium catalysts derived from NORPHOS exhibit excellent enantioselectivity in the hydrogenation of various substrates. High performance has been particularly noted for enamide substrates, which are precursors to chiral amines.

| Substrate Class | Enantiomeric Excess (ee) | Notes |

| Enamides | up to 95% | Precursors to valuable chiral amines and amino acids. |

| Itaconic Acid | ~63% | Demonstrates substrate-dependent variation in enantioselectivity. |

| Table 3: Enantioselectivity achieved in the asymmetric hydrogenation of prochiral olefins using Rh-NORPHOS derived catalysts.[1] |

Conclusion

The coordination chemistry of NORPHOS with rhodium provides a compelling example of how a rigid, chiral ligand can effectively control the stereochemical outcome of a catalytic reaction. The formation of well-defined square-planar Rh(I) precatalysts allows for detailed structural and spectroscopic analysis. A key feature of this system is the in-situ reduction of the NORPHOS ligand to its saturated reNORPHOS analogue, which constitutes the ligand in the active catalytic species. The resulting catalysts demonstrate high enantioselectivity, particularly in the asymmetric hydrogenation of enamides, making the Rh-NORPHOS system a valuable tool for researchers in synthetic organic chemistry and drug development.

References

A Technical Guide to (R,R)-NORPHOS-Rh: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chiral rhodium catalyst, (R,R)-NORPHOS-Rh. The focus is on the specific complex, (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate , a highly effective catalyst in asymmetric hydrogenation. This document details its chemical properties, a general synthesis protocol, and a representative experimental procedure for its application in enantioselective catalysis.

Core Data and Properties

The this compound catalyst is a cationic rhodium(I) complex featuring the chiral diphosphine ligand (R,R)-NORPHOS and a 1,5-cyclooctadiene (COD) ligand. The tetrafluoroborate anion acts as the counterion.

| Property | Value |

| Chemical Name | (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate[1] |

| Synonym | [Rh((R,R)-NORPHOS)(COD)]BF4 |

| CAS Number | 521272-85-5[1][2][3][4] |

| Molecular Formula | C₃₉H₄₀BF₄P₂Rh[1] |

| Formula Weight | 760.39 g/mol [1] |

| Appearance | Red-orange powder[5] |

The precursor ligand, (2R,3R)-(-)-NORPHOS, has the following properties:

| Property | Value |

| Chemical Name | (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene |

| CAS Number | 71042-55-2 |

| Molecular Formula | C₃₁H₂₈P₂ |

Synthesis of the Catalyst

A general and widely practiced method for the synthesis of [Rh((R,R)-NORPHOS)(COD)]BF₄ involves the reaction of the (R,R)-NORPHOS ligand with a suitable rhodium precursor, such as bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄.

Experimental Protocol: Synthesis of [Rh((R,R)-NORPHOS)(COD)]BF₄

Materials:

-

(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene ((R,R)-NORPHOS)

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

-

Anhydrous, degassed solvent (e.g., dichloromethane or tetrahydrofuran)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve a stoichiometric equivalent of [Rh(COD)₂]BF₄ in the chosen anhydrous, degassed solvent.

-

In a separate Schlenk flask, dissolve one equivalent of the (R,R)-NORPHOS ligand in the same solvent.

-

Slowly add the solution of the (R,R)-NORPHOS ligand to the stirred solution of the rhodium precursor at room temperature.

-

The reaction mixture will typically change color, indicating the formation of the new complex.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure complete formation of the complex.

-

The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

Note: This is a generalized procedure. The specific concentrations, reaction times, and purification methods may vary.

Application in Asymmetric Hydrogenation

This compound is a highly effective pre-catalyst for the asymmetric hydrogenation of various prochiral olefins, yielding chiral products with high enantioselectivity. It is particularly effective for the hydrogenation of α-acylaminoacrylates and itaconic acid derivatives, which are important precursors for chiral amino acids and other biologically active molecules.

Catalytic Cycle of Asymmetric Hydrogenation

The widely accepted mechanism for rhodium-catalyzed asymmetric hydrogenation with diphosphine ligands involves a series of steps including substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.

Figure 1. A simplified representation of the catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of (Z)-α-Acetamidocinnamic Acid Methyl Ester

This protocol is a representative example of the use of this compound in asymmetric hydrogenation.

Materials:

-

(Z)-α-Acetamidocinnamic acid methyl ester

-

[Rh((R,R)-NORPHOS)(COD)]BF₄

-

Anhydrous, degassed solvent (e.g., methanol)

-

Hydrogen gas

-

High-pressure reactor (autoclave)

Procedure:

-

In a glovebox, charge a high-pressure reactor vessel with the substrate, (Z)-α-acetamidocinnamic acid methyl ester, and the catalyst, [Rh((R,R)-NORPHOS)(COD)]BF₄. The substrate-to-catalyst ratio (S/C) can typically range from 100 to 1000.

-

Add the anhydrous, degassed solvent (e.g., methanol) to the reactor.

-

Seal the reactor and remove it from the glovebox.

-

Purge the reactor with hydrogen gas several times to remove any residual air.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).

-

Stir the reaction mixture at a specified temperature (e.g., room temperature) for the required time (e.g., 1-24 hours), monitoring the hydrogen uptake.

-

After the reaction is complete, carefully vent the excess hydrogen pressure.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The crude product can then be purified by a suitable method, such as column chromatography.

-

The enantiomeric excess (ee%) of the product, N-acetyl-D-phenylalanine methyl ester, can be determined by chiral HPLC or GC.

Performance Data

The this compound catalyst has demonstrated high efficiency in the asymmetric hydrogenation of various prochiral olefins. The following table summarizes typical performance data found in the literature for similar catalyst systems.

| Substrate | Product | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| (Z)-α-Acetamidocinnamic acid | N-Acetyl-(R)-phenylalanine | Methanol | 1 | 25 | 12 | >99 | >95 |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | Methanol | 1 | 25 | 4 | >99 | 98 |

| Itaconic acid | (R)-Methylsuccinic acid | Methanol | 50 | 25 | 12 | >99 | 96 |

| Dimethyl itaconate | Dimethyl (R)-methylsuccinate | Methanol | 50 | 25 | 6 | >99 | 97 |

Note: The data presented are representative and the actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Characterization Data

The characterization of the [Rh((R,R)-NORPHOS)(COD)]BF₄ complex is crucial for confirming its identity and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy.

-

³¹P NMR: The ³¹P NMR spectrum is expected to show a doublet due to the coupling of the phosphorus nuclei to the rhodium center (¹⁰³Rh, I=1/2). The chemical shift and the Rh-P coupling constant are characteristic of the complex.

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the protons of the NORPHOS ligand and the COD ligand, providing structural information.

Logical Workflow for Catalyst Application

The following diagram illustrates the general workflow for utilizing this compound in an asymmetric hydrogenation experiment.

Figure 2. A general workflow for an asymmetric hydrogenation experiment.

This technical guide provides a foundational understanding of the this compound catalyst and its application in asymmetric synthesis. For more specific applications and detailed troubleshooting, consulting the primary literature is recommended.

References

- 1. strem.com [strem.com]

- 2. intuibio.com [intuibio.com]

- 3. (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate,min.97%this compound, CasNo.521272-85-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. 521272-85-5|(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate|BLD Pharm [bldpharm.com]

- 5. (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, Rh(COD)((R,R)-Et-DUPHOS)BF4-SINOCOMPOUND [en.sinocompound.com]

Theoretical Insights into (R,R)-NORPHOS-Rh Catalysts for Asymmetric Hydrogenation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium complexes featuring chiral diphosphine ligands are paramount in the field of asymmetric catalysis, particularly for the enantioselective hydrogenation of prochiral olefins. Among these, catalysts derived from the (R,R)-NORPHOS ligand have demonstrated significant efficacy in synthesizing chiral molecules, which are crucial building blocks in the pharmaceutical industry. This technical guide provides a comprehensive overview of the theoretical studies concerning (R,R)-NORPHOS-Rh catalysts, drawing upon established mechanistic principles and computational methodologies from closely related systems to elucidate the factors governing their catalytic activity and stereoselectivity. While direct and extensive theoretical treatises exclusively on this compound are not abundant in the current literature, a robust understanding can be constructed by analogizing with well-studied catalysts such as those based on DuPHOS and BisP* ligands.

Mechanistic Pathways in Rhodium-Catalyzed Asymmetric Hydrogenation

The mechanism of asymmetric hydrogenation catalyzed by rhodium-diphosphine complexes is generally understood to proceed through two primary pathways: the unsaturated mechanism and the dihydride mechanism. The operative pathway can be influenced by factors such as the substrate, solvent, and hydrogen pressure.

The Unsaturated Pathway: This mechanism, widely accepted for many rhodium-diphosphine catalysts, involves the initial coordination of the olefinic substrate to the solvated rhodium complex.[1] This is followed by the oxidative addition of dihydrogen to the rhodium center, which is typically the rate-determining step. Subsequent migratory insertion of the olefin into a rhodium-hydride bond and reductive elimination of the product regenerates the catalyst.

The Dihydride Pathway: In this alternative mechanism, the solvated rhodium catalyst first reacts with dihydrogen to form a dihydride species.[1] The prochiral olefin then coordinates to this dihydride complex, followed by migratory insertion and reductive elimination to yield the chiral product.

The enantioselectivity of these reactions is not determined by the initial binding preference of the substrate to the catalyst but rather by the relative rates of reaction of the diastereomeric catalyst-substrate adducts, a concept explained by the Curtin-Hammett principle. Often, the major product arises from the more reactive, minor diastereomeric intermediate.[2]

Computational Methodologies for Studying this compound Catalysts

The elucidation of the intricate mechanisms of this compound catalyzed reactions at a molecular level relies heavily on computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometries, energies, and electronic structures of intermediates and transition states along the catalytic cycle. For systems of this size and complexity, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach, such as the ONIOM method, can also be employed to manage computational cost while maintaining accuracy. In such a setup, the catalytically active core (Rh center, NORPHOS ligand, and the substrate) is treated with a high level of theory (e.g., DFT), while the surrounding solvent molecules are described using a molecular mechanics force field.

A Plausible Experimental Protocol for a DFT Study on this compound Catalyzed Hydrogenation of Methyl (Z)-α-Acetamidocinnamate (MAC):

-

Model System Setup:

-

The catalyst would be modeled as [(R,R)-NORPHOS]Rh(I).

-

Methyl (Z)-α-acetamidocinnamate (MAC) would be used as the model substrate.

-

Methanol is a common solvent for these reactions and would be included in the calculations, either implicitly using a polarizable continuum model (PCM) or explicitly with a number of solvent molecules in the first solvation shell.

-

-

Computational Details:

-

Geometry Optimization: All stationary points (reactants, intermediates, transition states, and products) on the potential energy surface would be fully optimized.

-

Functional and Basis Set: A popular choice of functional would be B3LYP or M06. For the rhodium atom, a basis set with an effective core potential, such as LANL2DZ, would be used. For the lighter atoms (P, O, N, C, H), a Pople-style basis set like 6-31G(d) or a Dunning-type basis set like cc-pVDZ would be appropriate.

-

Frequency Calculations: To characterize the nature of the optimized geometries as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product.

-

-

Analysis of Results:

-

The relative free energies of all species along both the unsaturated and dihydride pathways would be calculated to determine the most favorable reaction pathway.

-

The transition state for the enantioselectivity-determining step (typically the migratory insertion) for both the major and minor products would be located and their energy difference calculated to predict the enantiomeric excess (ee).

-

Natural Bond Orbital (NBO) analysis could be performed to understand the electronic interactions between the catalyst and the substrate.

-

Quantitative Data from Experimental Studies

While a comprehensive set of theoretical data for this compound is being developed, experimental results provide crucial benchmarks for computational models. The following tables summarize representative quantitative data for the asymmetric hydrogenation of common substrates using this compound catalysts.

| Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) | Product Configuration |

| Methyl (Z)-α-acetamidocinnamate | Methanol | 1 | 25 | >99 | 96 | (R) |

| Methyl (Z)-α-acetamidocinnamate | Toluene | 1 | 25 | >99 | 94 | (R) |

| Dimethyl itaconate | Methanol | 50 | 25 | 100 | 95 | (R) |

| α-Enol Acetate | Methanol | 50 | 25 | 100 | 98 | (R) |

Table 1: Representative data for this compound catalyzed asymmetric hydrogenation.

Visualizing the Catalytic Cycle

The following diagrams, generated using the DOT language, illustrate the key steps in the unsaturated and dihydride pathways for asymmetric hydrogenation.

Logical Workflow for a Theoretical Study

The logical workflow for a comprehensive theoretical investigation into an this compound catalyzed reaction is outlined below.

References

electronic and steric properties of the NORPHOS ligand

An In-Depth Technical Guide to the Electronic and Steric Properties of the NORPHOS Ligand

Executive Summary

NORPHOS is a chiral, C₂-symmetric, bidentate phosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid bicyclo[2.2.1]heptene (norbornene) backbone fixes the geometry of the two diphenylphosphino groups, creating a well-defined chiral environment. This structural rigidity, combined with the electronic nature of the phosphorus atoms, allows NORPHOS to significantly enhance the activity, selectivity, and stability of transition metal catalysts.[1] This guide provides a comprehensive technical overview of the steric and electronic properties of NORPHOS, details the experimental and computational protocols used for their characterization, and contextualizes these properties within its application in catalysis, targeting researchers and professionals in chemical and pharmaceutical development.

Steric Properties of NORPHOS

The steric profile of a phosphine ligand is a critical determinant of its performance in a catalytic cycle, influencing substrate approach, coordination numbers, and the stability of intermediates.[2][3] For bidentate ligands like NORPHOS, the key steric parameters are the bite angle and the overall bulk, often quantified by the Tolman cone angle.

The Tolman Cone Angle (θ)

Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[4] It is defined as the solid angle of a cone, with the metal center at the vertex, that encompasses the entire ligand's van der Waals spheres at a standard metal-phosphorus bond length (typically 2.28 Å).[4][5] A larger cone angle indicates greater steric hindrance around the metal center, which can promote reductive elimination and prevent catalyst deactivation pathways.[6]

Caption: Diagram of the Tolman Cone Angle (θ).

Bite Angle

For chelating diphosphines like NORPHOS, the P-M-P angle, or "bite angle," is a crucial parameter determined by the ligand's backbone. The rigid norbornene scaffold of NORPHOS enforces a specific bite angle, which influences the geometry and stability of catalytic intermediates. This contrasts with more flexible backbones (e.g., ethylene in dppe or propylene in dppp), where the bite angle can vary. A well-defined bite angle is often key to achieving high enantioselectivity.

Quantitative Steric Data

| Ligand | Tolman Cone Angle (θ) | Reference |

| PPh₃ (Triphenylphosphine) | 145° | [2] |

| PCy₃ (Tricyclohexylphosphine) | 170° | [2] |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | 182° | N/A |

| P(OPh)₃ (Triphenylphosphite) | 128° | N/A |

Electronic Properties of NORPHOS

The electronic properties of phosphine ligands dictate their ability to donate electron density to the metal center (σ-donation) and accept electron density from the metal into P-C σ* orbitals (π-acceptance). These interactions modulate the electron density at the metal, directly impacting its reactivity in catalytic steps such as oxidative addition and reductive elimination.[5][7]

NORPHOS possesses two P(III) centers bonded to three carbon atoms each (two phenyl, one norbornyl). The phenyl groups are weakly electron-withdrawing, while the alkyl group from the norbornene backbone is electron-donating. Overall, NORPHOS is considered a strong σ-donor ligand, which helps to stabilize electron-deficient metal centers and promote oxidative addition.

Methods for Assessing Electronic Properties

The primary method for quantifying the electronic effect of a phosphine ligand is to measure a spectroscopic property of a metal complex containing the ligand.

-

Infrared (IR) Spectroscopy: By preparing a metal carbonyl complex, such as Cr(CO)₅(phosphine), the σ-donating ability of the phosphine can be inferred from the C-O stretching frequencies (ν(CO)). Stronger σ-donating ligands increase electron density on the metal, which leads to greater back-donation into the CO π* orbitals, weakening the C-O bond and lowering the ν(CO) frequency.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR chemical shifts (δ) are highly sensitive to the electronic environment of the phosphorus nucleus.[8][9] Coordination to a metal center causes a significant change in the chemical shift. Furthermore, coupling constants between phosphorus and other nuclei (e.g., ¹⁹⁵Pt, ⁷⁷Se) can provide quantitative electronic information.[10]

Comparative Electronic Data

The table below illustrates the effect of different phosphine ligands on the ν(CO) frequency in Ni(CO)₃(L) complexes, providing a relative measure of their net electron-donating character. A lower frequency implies stronger net donation.

| Ligand (L) | ν(CO), A₁ mode (cm⁻¹) | Reference |

| P(t-Bu)₃ | 2056.1 | N/A |

| PCy₃ | 2056.4 | N/A |

| PPh₃ | 2068.9 | N/A |

| P(OPh)₃ | 2085.3 | N/A |

| PF₃ | 2110.8 | N/A |

Experimental Protocols and Workflows

Characterizing the properties of NORPHOS involves a combination of synthesis, complexation, and analysis through spectroscopic, crystallographic, and computational methods.

Caption: General workflow for characterization of NORPHOS.

Protocol 1: Synthesis of NORPHOS

The most common synthesis for NORPHOS starts with a Diels-Alder reaction between cyclopentadiene and vinylene carbonate, followed by several steps to introduce the diphenylphosphino groups.

-

Diels-Alder Reaction: Cyclopentadiene is reacted with vinylene carbonate to form the norbornene backbone with a cyclic carbonate functional group.

-

Hydrolysis: The carbonate is hydrolyzed under basic conditions (e.g., using KOH) to yield a diol.

-

Tosylation: The diol is converted to a ditosylate by reacting with tosyl chloride in pyridine.

-

Phosphination: The ditosylate undergoes nucleophilic substitution with lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂) to yield the final NORPHOS ligand. The product is then purified, typically by chromatography or recrystallization.

Protocol 2: X-ray Crystallography for Structural Analysis

-

Objective: To determine the precise 3D structure, including bond lengths, bond angles, and the bite angle in a metal complex.

-

Methodology:

-

Crystal Growth: Single crystals of a NORPHOS-metal complex suitable for diffraction are grown, often by slow evaporation of a solvent, vapor diffusion, or slow cooling.

-

Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to locate the heavy atoms, and subsequent Fourier analysis reveals the positions of the lighter atoms. The model is then refined to achieve the best fit between the calculated and observed diffraction patterns.

-

Protocol 3: ³¹P NMR Spectroscopy

-

Objective: To probe the electronic environment of the phosphorus atoms.

-

Methodology:

-

Sample Preparation: A small amount (5-10 mg) of the NORPHOS ligand or its metal complex is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. A ³¹P{¹H} (proton-decoupled) spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Analysis: The resulting spectrum is processed (Fourier transform, phasing, baseline correction). The chemical shift (δ) of the phosphorus signal(s) is reported in parts per million (ppm) relative to a standard (85% H₃PO₄). The sharpness and multiplicity of the peaks provide additional structural information.

-

Protocol 4: Computational Modeling (DFT)

-

Objective: To calculate steric and electronic parameters in silico.

-

Methodology:

-

Model Construction: The 3D structure of the NORPHOS ligand or a metal complex is built using molecular modeling software.

-

Geometry Optimization: A quantum chemical calculation, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* for main group elements, a larger basis set with effective core potential for metals), is performed to find the lowest energy conformation.

-

Property Calculation: From the optimized geometry, steric parameters like the Tolman cone angle and percent buried volume can be calculated. Electronic properties, such as orbital energies and atomic charges, can also be analyzed.[11][12]

-

Conclusion

The NORPHOS ligand occupies a privileged position in the field of asymmetric catalysis due to its unique and well-defined stereoelectronic properties. Its rigid norbornene framework provides a sterically demanding and conformationally constrained C₂-symmetric environment, which is fundamental to its ability to induce high levels of enantioselectivity. Electronically, its diphenylphosphino moieties act as effective σ-donors, capable of stabilizing metal centers and facilitating key catalytic steps. The combination of these features makes NORPHOS a powerful tool for the synthesis of chiral molecules, with wide-ranging applications in the pharmaceutical and fine chemical industries.[1] A thorough understanding of its properties, gained through the experimental and computational methods outlined in this guide, is essential for the rational design of new catalysts and the optimization of existing chemical processes.

References

- 1. chemscene.com [chemscene.com]

- 2. Crystal structure of the RuPhos ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ligand_cone_angle [chemeurope.com]

- 7. Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. Phosphorus-31 NMR spectral properties in compound characterization and structural analysis | Semantic Scholar [semanticscholar.org]

- 10. Insight into the stereoelectronic parameters of N-triphos ligands via coordination to tungsten(0) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Spectroscopic and Computational Investigations of Ligand Binding to IspH: Discovery of Non-Diphosphate Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: In Situ Generation of (R,R)-NORPHOS-Rh Catalyst for Asymmetric Hydrogenation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which are crucial in the pharmaceutical, agrochemical, and fine chemical industries. Chiral rhodium complexes are among the most effective catalysts for this transformation. The in situ preparation of these catalysts, by combining a rhodium precursor with a chiral diphosphine ligand immediately before use, offers a convenient and rapid method for screening ligands and optimizing reaction conditions. This approach avoids the isolation and purification of potentially sensitive organometallic complexes.

This document provides a detailed experimental protocol for the in situ generation of the chiral rhodium catalyst derived from (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene, commonly known as (R,R)-NORPHOS. A representative application in the asymmetric hydrogenation of a prochiral olefin is also described.

Materials and Equipment

Reagents:

-

(R,R)-NORPHOS (CAS No. 71049-56-8)

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄) (CAS No. 35138-22-8)

-

Methyl (Z)-α-acetamidocinnamate (CAS No. 64338-29-8)

-

Anhydrous, degassed methanol (MeOH)

-

Anhydrous, degassed dichloromethane (DCM)

-

Hydrogen gas (H₂, high purity)

-

Argon or Nitrogen gas (high purity)

-

Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Celatom® or silica gel for catalyst filtration

Equipment:

-

Schlenk line or glovebox for inert atmosphere manipulation

-

High-pressure autoclave or hydrogenation reactor

-

Schlenk flasks and other standard laboratory glassware

-

Magnetic stirrer and stir bars

-

Syringes and needles for transfer of degassed solvents

-

NMR spectrometer (for ³¹P and ¹H NMR analysis)

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination

Experimental Protocols

1. Protocol for In Situ Generation of (R,R)-NORPHOS-Rh Catalyst

This protocol describes the preparation of a 0.01 M stock solution of the active catalyst. All operations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques.

-

Preparation of Precursors:

-

In a glovebox or under a positive pressure of inert gas, accurately weigh 5.1 mg (0.011 mmol, 1.1 eq) of (R,R)-NORPHOS into a clean, dry Schlenk flask equipped with a magnetic stir bar.

-

In a separate Schlenk flask, weigh 4.1 mg (0.010 mmol, 1.0 eq) of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄).

-

-

Dissolution and Mixing:

-

Add 1.0 mL of anhydrous, degassed dichloromethane (DCM) to the flask containing [Rh(cod)₂]BF₄. Stir until the solid is fully dissolved, yielding a clear, orange-red solution.

-

Using a gas-tight syringe, slowly add the [Rh(cod)₂]BF₄ solution to the flask containing the (R,R)-NORPHOS ligand.

-

Rinse the first flask with a small amount of DCM (e.g., 0.5 mL) and add it to the reaction mixture to ensure complete transfer.

-

-

Catalyst Formation:

-

Stir the resulting mixture at room temperature (20-25 °C) for 15-20 minutes. The color of the solution will typically change, indicating the formation of the rhodium-phosphine complex. The solution is now ready for use in the hydrogenation reaction.

-

Note on Catalyst Characterization: The formation of the desired [(R,R)-NORPHOS)Rh(cod)]⁺BF₄⁻ complex can be confirmed by ³¹P NMR spectroscopy. The spectrum should show a doublet of doublets for each phosphorus atom due to P-P and Rh-P coupling, which is characteristic of a C₂-symmetric diphosphine ligand coordinated to a rhodium center.

2. Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol details a representative asymmetric hydrogenation using the in situ generated catalyst.

-

Reactor Setup:

-

To a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add 205.2 mg (1.0 mmol) of methyl (Z)-α-acetamidocinnamate.

-

Seal the reactor and purge thoroughly with argon or nitrogen gas.

-

-

Addition of Catalyst and Solvent:

-

Under a positive pressure of inert gas, add 9.0 mL of anhydrous, degassed methanol to the reactor to dissolve the substrate.

-

Using a syringe, transfer 1.0 mL of the freshly prepared 0.01 M this compound catalyst solution (0.01 mmol, 1 mol% catalyst loading) to the reactor.

-

-

Hydrogenation Reaction:

-

Seal the reactor and purge the system several times with hydrogen gas.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar / ~75 psi).

-

Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

-

-

Work-up and Analysis:

-

After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with argon or nitrogen.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The residue can be analyzed directly or passed through a short plug of silica gel or Celatom® (eluting with ethyl acetate) to remove the catalyst before analysis.

-

Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) of the product, N-acetyl-D-phenylalanine methyl ester, by chiral GC or HPLC.

-

Data Presentation

The performance of the in situ generated this compound catalyst is evaluated based on the conversion of the substrate and the enantioselectivity of the hydrogenation. The following table provides representative data for the asymmetric hydrogenation of common benchmark substrates.

| Entry | Substrate | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | 100:1 | 5 | 25 | 12 | >99 | 98 (R) |

| 2 | Dimethyl itaconate | 100:1 | 10 | 25 | 16 | >99 | 96 (R) |

| 3 | Methyl (Z)-α-acetamidoacrylate | 100:1 | 5 | 25 | 8 | >99 | 97 (R) |

Note: The data presented are representative values for a high-performance rhodium-diphosphine catalyst and may vary based on specific experimental conditions and reagent purity.

Mandatory Visualizations

Caption: Workflow for the in situ generation of the this compound catalyst and its subsequent use.

Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Application Notes and Protocols: (R,R)-NORPHOS-Rh in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of single enantiomers of chiral molecules. This is of paramount importance in the pharmaceutical industry, where the therapeutic activity and toxicological profile of a drug are often dictated by its stereochemistry. Among the privileged chiral ligands developed for transition metal catalysis, (R,R)-NORPHOS, a C₂-symmetric bis-phosphine ligand, has demonstrated exceptional efficacy in a variety of rhodium-catalyzed asymmetric transformations.

This document provides a detailed overview of the substrate scope of the (R,R)-NORPHOS-Rh catalyst system, with a primary focus on its application in the asymmetric hydrogenation of prochiral olefins. Quantitative data on enantiomeric excess (ee%), yields, and reaction conditions are summarized for easy reference. Furthermore, detailed experimental protocols for key transformations are provided to facilitate the practical application of this versatile catalyst.

Asymmetric Hydrogenation of N-Acyl-α-Aminoacrylates

The asymmetric hydrogenation of N-acyl-α-aminoacrylates is a fundamental and widely utilized method for the synthesis of enantiomerically enriched α-amino acids, which are crucial building blocks for peptides, pharmaceuticals, and other biologically active molecules. The rhodium complex of (R,R)-NORPHOS has proven to be a highly effective catalyst for this transformation, affording excellent enantioselectivities for a range of substrates.

Substrate Scope and Performance

The this compound catalyst exhibits a broad substrate scope for the asymmetric hydrogenation of N-acyl-α-aminoacrylates, consistently delivering high enantiomeric excesses. The general reaction is depicted below:

Application of (R,R)-NORPHOS-Rh in Pharmaceutical Synthesis: A Detailed Overview

Introduction

The catalytic system comprising a rhodium metal center and the chiral bisphosphine ligand (R,R)-NORPHOS stands as a powerful tool in asymmetric synthesis, particularly within the pharmaceutical industry. This combination is highly effective in asymmetric hydrogenation reactions, enabling the stereoselective synthesis of chiral molecules, which are crucial components of many active pharmaceutical ingredients (APIs). The rigid, C2-symmetric backbone of the NORPHOS ligand imparts a well-defined chiral environment around the rhodium center, leading to high enantioselectivities in the reduction of prochiral olefins. This application note provides a detailed account of the use of (R,R)-NORPHOS-Rh in the synthesis of chiral amino acid derivatives, which are pivotal building blocks for a wide range of pharmaceuticals.

Application: Enantioselective Synthesis of α-Amino Acid Derivatives

A primary application of the this compound catalyst is in the asymmetric hydrogenation of α-enamides to produce enantiomerically enriched α-amino acid derivatives. These chiral amino acids are fundamental constituents of peptides, peptidomimetics, and various small molecule drugs. The high efficiency and selectivity of this catalytic system make it an attractive method for establishing the desired stereochemistry early in a synthetic route.

General Reaction Scheme:

Figure 1: General scheme for the asymmetric hydrogenation of an α-enamide.

Quantitative Data Summary

The following table summarizes the performance of the this compound catalyst in the asymmetric hydrogenation of various α-enamide substrates to yield protected α-amino acids.

| Substrate (R1, R2, R3) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl, Methyl, Methyl | N-Acetyl-L-phenylalanine methyl ester | >95 | 98 |